2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Overview
Description
ASP-5854 is an adenosine A(2A) receptor antagonists that has therapeutic potential for the treatment of Parkinson's disease to ameliorate motor deficiencies.
Scientific Research Applications
1. Synthesis and Structural Applications
- Sulfolene Pyridinones as Precursors : This compound has been used to convert 2(1H)-pyrazinones into sulfolene pyridinones, serving as precursors for 3,4- and 5,6-dimethylene 2(1H)-pyridinone ortho-quinodimethanes, enabling cycloaddition reactions (Govaerts et al., 2002).
- Crystal Structure and Molecular Studies : The compound has been characterized in crystallographic studies to understand its molecular conformation and interactions, such as hydrogen bonding and pi-pi interactions (Thaher et al., 2012).
2. Potential Therapeutic Applications
- Antimycobacterial Properties : Spiro-piperidin-4-ones, synthesized from related compounds, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting therapeutic potential in tuberculosis treatment (Kumar et al., 2008).
- HIV-1 Reverse Transcriptase Inhibition : Pyridinone derivatives have been synthesized as potent non-nucleoside inhibitors of HIV-1 specific reverse transcriptase, indicating potential in HIV treatment (Dollé et al., 1995).
3. Material Science and Chemistry
- Synthesis of Fluorescence Probes : The compound has been used in the synthesis of various fluorescently active bicyclic pyridinone compounds, which are useful in tracing biological pathways (Prior et al., 2014).
- Polymer Synthesis : It has also been involved in the synthesis of high-performance polymers, specifically in the synthesis of transparent polyimides containing pyridine and biphenyl units, which have applications in materials science (Guan et al., 2015).
Properties
CAS No. |
851087-60-0 |
---|---|
Molecular Formula |
C18H17FN4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H17FN4O/c1-11(2)23-10-13(5-8-16(23)24)17-18(22-15(20)9-21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3,(H2,20,22) |
InChI Key |
MNUJNGGYFNZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N |
Canonical SMILES |
CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(5-amino-3-(4-fluorophenyl)pyrazin-2-yl)-1-isopropylprydine-2(1H)-one ASP 5854 ASP-5854 ASP5854 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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